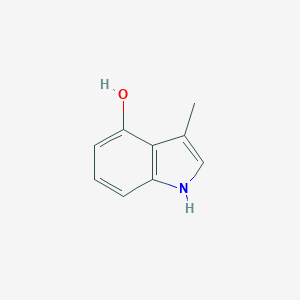

3-Methyl-1H-indol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRARARYUZMODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343447 | |

| Record name | 3-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-31-1 | |

| Record name | 3-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1H-indol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 3-Methyl-1H-indol-4-ol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known characteristics, provides computational predictions for further investigation, and outlines a general synthetic approach.

Core Properties and Data

This compound, also known as 4-hydroxy-3-methylindole, is a derivative of indole. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | --INVALID-LINK----INVALID-LINK--] |

| Molecular Weight | 147.17 g/mol | --INVALID-LINK--1] |

| CAS Number | 1125-31-1 | --INVALID-LINK----INVALID-LINK--] |

| Appearance | Solid (predicted) | --INVALID-LINK----INVALID-LINK--] |

| Topological Polar Surface Area (TPSA) | 36.02 Ų | --INVALID-LINK--1] |

| Computed LogP | 2.18192 | --INVALID-LINK--1] |

| Hydrogen Bond Donors | 2 | --INVALID-LINK--1] |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--1] |

| Rotatable Bonds | 0 | --INVALID-LINK--1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be conceptualized based on established indole synthesis methodologies. The Fischer indole synthesis is a widely used and versatile method for preparing indoles.[2]

A potential synthetic workflow for this compound is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

General Experimental Protocol (Conceptual):

-

Hydrazone Formation: 3-Methoxyphenylhydrazine is reacted with propionaldehyde in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to form the corresponding hydrazone.

-

Fischer Indole Synthesis: The formed hydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including zinc chloride, polyphosphoric acid (PPA), or boron trifluoride etherate. The reaction is heated to induce the[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring, yielding 4-methoxy-3-methylindole.

-

Demethylation: The final step involves the cleavage of the methyl ether to yield the desired hydroxyl group. A common reagent for this demethylation is boron tribromide (BBr₃) in a suitable solvent like dichloromethane.

Purification and Characterization:

Following the synthesis, the crude product would require purification, typically through column chromatography on silica gel. The structure and purity of the final compound should be confirmed using modern analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the methyl and hydroxyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the O-H and N-H stretches.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in the public domain regarding the biological activity and potential signaling pathway interactions of this compound. However, the indole scaffold is a well-established privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[4]

Derivatives of the closely related 4-hydroxyindole have been investigated for various therapeutic applications, including as antimitotic agents.[5] Furthermore, indole compounds are known to modulate various signaling pathways, including the PI3K/Akt/mTOR/NF-κB pathway, which is crucial in cancer progression.[4]

Given the structural similarity to other bioactive indoles, this compound could potentially exhibit activities such as:

-

Anticancer properties

-

Antimicrobial effects

-

Modulation of receptor signaling (e.g., serotonin, dopamine receptors)

The logical relationship for investigating the biological potential of this compound would follow a standard drug discovery workflow.

Further research is required to explore the specific biological targets and pharmacological profile of this compound. Researchers and drug development professionals are encouraged to include this compound in screening libraries to uncover its potential therapeutic applications.

References

- 1. chemscene.com [chemscene.com]

- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound | C9H9NO | CID 589774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 3-Methyl-1H-indol-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-Methyl-1H-indol-4-ol. Due to the limited availability of experimental data in peer-reviewed literature, this document combines established chemical principles with predicted spectroscopic data to offer a robust framework for the characterization of this indole derivative.

Chemical Properties

This compound, also known as 4-hydroxy-3-methylindole, is a heterocyclic aromatic compound. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | --INVALID-LINK--[1] |

| Molecular Weight | 147.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1125-31-1 | --INVALID-LINK--[2] |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥98% (Commercially available) | --INVALID-LINK--[2] |

Spectroscopic Data for Structure Elucidation (Predicted)

The following tables present the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy and analysis of structurally similar indole derivatives.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | br s | 1H | N-H (indole) |

| ~7.0-7.2 | m | 1H | Ar-H |

| ~6.8-7.0 | m | 1H | Ar-H |

| ~6.6-6.8 | m | 1H | Ar-H |

| ~6.5 | s | 1H | C2-H (indole) |

| ~5.0 | s | 1H | O-H (hydroxyl) |

| ~2.2 | s | 3H | C3-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~150 | C4 (C-OH) |

| ~138 | C7a |

| ~125 | C3a |

| ~122 | C2 |

| ~115 | C6 |

| ~110 | C5 |

| ~108 | C3 |

| ~105 | C7 |

| ~10 | C3-CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Broad | O-H stretch (hydroxyl) |

| 3300-3400 | Medium | N-H stretch (indole) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Weak | Aliphatic C-H stretch (methyl) |

| 1600-1620 | Medium | C=C stretch (aromatic) |

| 1450-1550 | Strong | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (hydroxyl) |

Synthesis of this compound

A plausible and widely used method for the synthesis of substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

Proposed Synthetic Route: Fischer Indole Synthesis

Experimental Protocol (Conceptual)

-

Formation of the Hydrazone:

-

Equimolar amounts of 3-hydroxyphenylhydrazine and propanal are dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of acid (e.g., acetic acid) is added.

-

The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting phenylhydrazone can be isolated by precipitation or extraction.

-

-

Cyclization:

-

The isolated phenylhydrazone is dissolved in a high-boiling point solvent (e.g., glacial acetic acid or a mixture with a stronger acid like sulfuric acid or polyphosphoric acid).

-

The solution is heated to reflux to induce the cyclization and rearrangement.

-

The reaction progress is monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

-

Biological Context: General Indole Metabolism

While specific signaling pathways for this compound are not documented, indole and its derivatives are known to be metabolized in biological systems, primarily through the action of cytochrome P450 enzymes in the liver. A generalized metabolic pathway for indoles is depicted below. This serves as a conceptual framework for the potential biological transformation of this compound.

This guide provides a foundational understanding of the chemical structure and potential synthesis of this compound. Further experimental investigation is required to definitively confirm the predicted spectroscopic data and optimize the proposed synthetic protocol. The provided information serves as a valuable resource for researchers initiating studies on this and related indole compounds.

References

3-Methyl-1H-indol-4-ol: A Technical Overview of its Synthesis and Potential Significance

Introduction

3-Methyl-1H-indol-4-ol, also known as 4-hydroxyskatole, is a derivative of the indole heterocyclic system. The indole scaffold is a prominent feature in a vast array of natural products and synthetic compounds with significant biological activities, making its derivatives, such as this compound, of considerable interest to researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information regarding the discovery, natural occurrence, chemical properties, and synthesis of this compound, alongside a discussion of its potential biological relevance based on related structures.

Discovery and Natural Occurrence

The specific discovery of this compound is not well-documented in publicly available literature. Unlike its close relative, 3-methyl-1H-indole (skatole), which was discovered in 1877 by the German physician Ludwig Brieger, the history of 4-hydroxyskatole's first synthesis or isolation is obscure.[1]

Extensive searches of scientific databases do not indicate that this compound is a known natural product. While the indole nucleus is widespread in nature, found in plants, fungi, and marine organisms, this particular hydroxymethylated isomer has not been reported as being isolated from a natural source.[2][3] The related compound, 3-methylindole (skatole), is known to occur naturally in the feces of mammals and birds and contributes to fecal odor.[1] In low concentrations, skatole has a floral scent and is found in some flowers and essential oils.[1]

Quantitative Data

| Property | Value | Source |

| CAS Number | 1125-31-1 | [4] |

| Molecular Formula | C₉H₉NO | [4] |

| Molecular Weight | 147.17 g/mol | [4] |

| Purity | 95% (typical for commercial samples) | |

| Appearance | Solid | |

| Topological Polar Surface Area (TPSA) | 36.0 Ų | [4] |

| logP (octanol-water partition coefficient) | 2.18192 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 0 | [4] |

Experimental Protocols: Synthesis of 4-Hydroxyindoles

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible synthetic route can be constructed based on general methods for the preparation of 4-hydroxyindoles. One such established method involves the reaction of a cyclohexane-1,3-dione derivative with an amine, followed by aromatization.[5][6]

Representative Protocol for the Synthesis of a 4-Hydroxyindole from a Cyclohexane-1,3-dione Derivative

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of a suitable cyclohexane-1,3-dione precursor in an appropriate organic solvent (e.g., toluene), add an equimolar amount of an amino compound.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and remove the formed water using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the enamine intermediate, typically by filtration or evaporation of the solvent followed by purification.[6]

Step 2: Cyclization and Aromatization to the 4-Hydroxyindole

-

The enamine intermediate is then subjected to cyclization and aromatization conditions. This can be achieved by heating in a high-boiling point solvent in the presence of a dehydrogenation catalyst, such as palladium on carbon (Pd/C).[5]

-

Dissolve the enamine in a high-boiling point polar solvent (e.g., carbitol).[5]

-

Add the Pd/C catalyst.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

-

The crude 4-hydroxyindole product is then purified by column chromatography on silica gel or by recrystallization.[5]

Potential Biological Significance and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the broader class of 4-hydroxyindoles are significant as key intermediates in the synthesis of psychoactive tryptamines, such as psilocin (4-hydroxy-N,N-dimethyltryptamine).[7] Psilocin is a potent agonist of serotonin receptors, particularly the 5-HT2A receptor, which is responsible for its psychedelic effects.

Given its structural similarity to psilocin and other psychoactive tryptamines, it is plausible that this compound could serve as a precursor for the synthesis of novel psychoactive compounds. Further derivatization of the hydroxyl group and the indole nitrogen could lead to a variety of tryptamine analogs with potential activity at serotonin receptors.

The indole nucleus itself is a "privileged structure" in medicinal chemistry, meaning it is a common scaffold in many biologically active compounds.[2] Indole derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Therefore, this compound could be a valuable building block for the synthesis of new therapeutic agents.

Visualizations

Caption: A plausible synthetic workflow for this compound.

Caption: Potential biological relevance of this compound.

Conclusion

This compound is a chemical compound for which there is limited specific information in the public domain. Its discovery and natural occurrence are not documented, and there is a lack of detailed experimental data on its properties and biological activities. However, based on the established chemistry of indoles, a plausible synthetic route can be proposed. The significance of this compound likely lies in its potential as a synthetic intermediate for the creation of novel tryptamine derivatives and other biologically active molecules. Further research is needed to fully characterize this compound and explore its potential applications in medicinal chemistry and pharmacology.

References

- 1. Skatole - Wikipedia [en.wikipedia.org]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]

- 6. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 7. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]

Spectroscopic Data of 3-Methyl-1H-indol-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Due to the absence of specific experimental data for 3-Methyl-1H-indol-4-ol in the searched literature, the following tables are presented as templates. Researchers who synthesize or acquire this compound can use this structured format to record and present their findings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified solid sample of this compound would be dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is determined by the sample's solubility. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Spectroscopy: A one-dimensional proton spectrum is acquired. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: A one-dimensional carbon spectrum is acquired, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is often required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): For a solid sample, a small amount is placed directly onto the ATR crystal. Pressure is then applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[1]

Sample Preparation (KBr Pellet): Alternatively, 1-2 mg of the solid sample can be finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed in a die under high pressure to form a thin, transparent pellet.[2]

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI): The solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under high vacuum. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[3][4] This causes the molecules to ionize and fragment.

Instrumentation and Data Acquisition: A mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

A Technical Guide to the Theoretical Properties of 3-Methyl-1H-indol-4-ol: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of the heterocyclic compound 3-Methyl-1H-indol-4-ol. In the absence of extensive published experimental and computational data for this specific molecule, this document outlines the established and robust computational methodologies used to determine its physicochemical, quantum chemical, and spectroscopic characteristics. The protocols and data presented herein are based on standard practices for similar indole derivatives, offering a predictive framework for researchers in drug discovery and materials science.

Introduction

This compound is a derivative of indole, a core scaffold in numerous biologically active compounds. Understanding its theoretical properties is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating these properties at the molecular level. This guide details the theoretical basis and practical application of these methods.

Physicochemical and Topological Properties

A fundamental step in characterizing a molecule for drug development is the calculation of its basic physicochemical and topological properties. These descriptors are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Calculated Value | Method/Source |

| Molecular Formula | C₉H₉NO | - |

| Molecular Weight ( g/mol ) | 147.17 | - |

| Topological Polar Surface Area (TPSA) | 36.02 Ų | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.18 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Quantum Chemical Properties: A DFT-Based Approach

Quantum chemical calculations offer deep insights into the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or the more flexible 6-311++G(d,p) is a standard and reliable choice for organic molecules.

Optimized Molecular Geometry

| Parameter | Atom Pair/Group | Expected Value (Å or °) |

| Bond Lengths | C2-C3 | ~1.38 Å |

| C3-C3_Methyl | ~1.51 Å | |

| C4-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| N1-H | ~1.01 Å | |

| Bond Angles | C2-C3-C9 | ~108° |

| C3-C4-C5 | ~120° | |

| C3-C4-O | ~122° | |

| Dihedral Angle | C2-C3-C4-C5 | ~180° (planar) |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

| Parameter | Expected Value (eV) | Significance |

| HOMO Energy | -5.0 to -6.0 | Electron-donating ability |

| LUMO Energy | -0.5 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Indicator of chemical reactivity and stability |

Experimental and Computational Protocols

To obtain the theoretical data discussed, a standardized computational workflow is employed.

Computational Protocol for DFT Calculations

-

Structure Preparation : The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization : A geometry optimization is performed using DFT, typically with the B3LYP functional and the 6-31G(d,p) basis set in the gas phase. This process finds the most stable 3D arrangement of the atoms.

-

Frequency Calculation : To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. This calculation also provides the data for simulating the infrared (IR) spectrum.

-

Electronic Properties : Using the optimized geometry, single-point energy calculations are performed, often with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties, including HOMO and LUMO energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

-

Solvent Effects : To simulate properties in a solution, the calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM).

Visualizing Computational Workflows and Concepts

DFT Calculation Workflow

The following diagram illustrates the typical workflow for calculating the theoretical properties of a molecule like this compound.

References

The Elusive Biosynthesis of 3-Methyl-1H-indol-4-ol: A Technical Review of a Putative Metabolic Pathway

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the current scientific understanding of the biosynthesis of 3-Methyl-1H-indol-4-ol. Following a comprehensive review of existing literature, it has been determined that a specific, well-characterized biosynthetic pathway for this compound has not been documented in any organism to date. The compound is not recognized as a common natural product, and its presence in biological systems has not been established.

This document, therefore, focuses on the known metabolic pathways of structurally related and biologically significant indole compounds, particularly the formation and subsequent metabolism of 3-methylindole (commonly known as skatole). By examining the biotransformation of 3-methylindole, we can infer a plausible, albeit hypothetical, pathway for the generation of this compound. This approach provides a scientifically grounded framework for researchers interested in the potential biological origins of this and other hydroxylated indole derivatives.

The Undocumented Status of this compound Biosynthesis

Extensive searches of scientific databases and literature reveal a lack of studies detailing the isolation of this compound from a natural source or the elucidation of its biosynthetic pathway. While a related isomer, 5-Methyl-1H-indol-4-ol, has been utilized as a chemical precursor in the semi-synthesis of 5-methylpsilocybin, its origin in that context is synthetic. The absence of published data strongly suggests that this compound is either not a naturally occurring compound, a very minor and yet-to-be-identified metabolite, or a compound that has so far only been produced through chemical synthesis.

A Plausible Biosynthetic Route via Analogy: The Metabolism of 3-Methylindole (Skatole)

To provide a relevant biological context, this section details the known biosynthesis and metabolism of 3-methylindole, a well-characterized and biologically active indole derivative.

Formation of 3-Methylindole from Tryptophan

3-Methylindole is a well-known microbial metabolite produced in the mammalian digestive tract from the anaerobic degradation of the amino acid L-tryptophan.[1][2] The process is primarily carried out by gut bacteria, such as those from the genus Clostridium.[1] The pathway involves the conversion of tryptophan to indole-3-acetic acid, which is then decarboxylated to form 3-methylindole.[1]

Hypothetical Hydroxylation of 3-Methylindole to this compound

Once formed in the gut, 3-methylindole is absorbed into the bloodstream and transported to the liver and other tissues, where it undergoes metabolism by cytochrome P450 (CYP) enzymes.[3][4][5] These enzymes are a superfamily of monooxygenases that catalyze the oxidation of a wide variety of xenobiotics and endogenous compounds. The metabolism of 3-methylindole by CYPs is a detoxification process that can lead to the formation of several oxidized products, including hydroxylated derivatives.

While specific studies detailing the formation of this compound are absent, the general mechanism of aromatic hydroxylation by CYP enzymes provides a strong basis for a hypothetical pathway. The reaction would involve the insertion of an oxygen atom at the C4 position of the indole ring of 3-methylindole.

Several CYP isoforms, including CYP1A1, CYP1A2, and CYP2E1, have been shown to metabolize 3-methylindole, producing various oxygenated products.[3] It is plausible that one or more of these enzymes could catalyze the hydroxylation at the 4-position, even if it represents a minor metabolic route compared to other positions on the indole ring.

Experimental Protocols for Investigating the Hypothetical Pathway

While no specific protocols for the biosynthesis of this compound exist, researchers can adapt established methodologies for studying xenobiotic metabolism to investigate its potential formation from 3-methylindole.

In Vitro Metabolism Studies with Liver Microsomes

-

Objective: To determine if this compound can be produced from 3-methylindole by liver enzymes.

-

Methodology:

-

Incubate 3-methylindole with liver microsomes (from human or other species) in the presence of an NADPH-generating system.

-

After a set incubation time, quench the reaction with an organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

-

Compare the retention time and fragmentation pattern of any potential metabolites with a synthetic standard of this compound.

-

Recombinant Cytochrome P450 Enzyme Assays

-

Objective: To identify specific CYP isoforms capable of producing this compound.

-

Methodology:

-

Individually incubate 3-methylindole with a panel of recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP2E1, etc.) and a cytochrome P450 reductase in the presence of an NADPH-generating system.

-

Analyze the reaction products by LC-MS/MS as described above.

-

This will allow for the identification of the specific enzyme(s) responsible for the formation of the metabolite of interest.

-

Quantitative Data

As the biosynthetic pathway for this compound is not established, there is no quantitative data available regarding enzyme kinetics, precursor concentrations, or product yields in any biological system. Should the hypothetical pathway be confirmed, future research would need to establish these parameters. For context, studies on the metabolism of 3-methylindole by various CYP enzymes have reported Vmax and Km values for the formation of other metabolites, which could serve as a benchmark for comparison.

Table 1: Illustrative Data for 3-Methylindole Metabolism by CYP Enzymes (Hypothetical for 4-hydroxylation)

| Enzyme | Metabolite | Vmax (nmol/min/nmol P450) | Km (µM) |

| CYP1A2 | 3-Methyloxindole | Data Available in Literature | Data Available in Literature |

| CYP1A2 | Indole-3-carbinol | Data Available in Literature | Data Available in Literature |

| CYP1A2 | This compound | To Be Determined | To Be Determined |

Conclusion and Future Directions

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of information means that the biological relevance of this compound, if any, is completely unknown. Future research should focus on:

-

Screening for Natural Occurrence: Employing sensitive analytical techniques to screen various biological samples (e.g., microbial cultures, plant extracts, animal tissues) for the presence of this compound.

-

Validation of the Hypothetical Pathway: Utilizing the experimental protocols outlined above to determine if 3-methylindole can be converted to this compound by mammalian or microbial enzymes.

-

Chemical Synthesis and Biological Evaluation: Synthesizing this compound to serve as an analytical standard and to evaluate its biological activities, which may uncover novel pharmacological properties.

This technical guide serves as a foundational document that summarizes the current void of knowledge and provides a logical, scientifically-based direction for future investigation into the origins and potential significance of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Methylindole (HMDB0000466) [hmdb.ca]

- 2. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Methyl-1H-indol-4-ol: Physicochemical Properties, Synthesis, and Biological Context

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Methyl-1H-indol-4-ol is limited in publicly available literature. This guide provides a comprehensive overview of its known computational data, supplemented with experimental data from the closely related and well-studied compound 3-methylindole (skatole) for comparative purposes. The experimental protocols described are based on general methodologies for indole synthesis and analysis and may require optimization for this specific compound.

Core Physicochemical Characteristics

This compound, also known as 4-hydroxyskatole, is an aromatic heterocyclic organic compound. Its structure consists of a fused bicyclic system containing a benzene ring and a pyrrole ring, with a methyl group at position 3 and a hydroxyl group at position 4.

Quantitative Data Summary

The available quantitative data for this compound is primarily computational. For a practical understanding, a comparison with the experimental data of the parent compound, 3-methylindole (skatole), is provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | CymitQuimica, ChemScene[1] |

| Molecular Weight | 147.17 g/mol | CymitQuimica, ChemScene[1] |

| CAS Number | 1125-31-1 | CymitQuimica |

| Appearance | Solid | CymitQuimica |

| Topological Polar Surface Area (TPSA) | 36.02 Ų | ChemScene |

| logP (Octanol-Water Partition Coefficient) | 2.18 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

| Rotatable Bonds | 0 | ChemScene |

Table 2: Experimental Physicochemical Properties of 3-Methylindole (Skatole) for Comparison

| Property | Value | Source |

| Molecular Formula | C₉H₉N | Human Metabolome Database[2] |

| Molecular Weight | 131.17 g/mol | Human Metabolome Database[2] |

| CAS Number | 83-34-1 | Human Metabolome Database[2] |

| Melting Point | 92-97 °C | |

| Boiling Point | 265-266 °C | Human Metabolome Database[2] |

| Water Solubility | 0.5 mg/mL | Human Metabolome Database[2] |

| logP | 2.60 | Human Metabolome Database[2] |

Synthesis and Purification Protocols

Potential Synthetic Routes

Several classical indole syntheses could be employed:

-

Fischer Indole Synthesis: This method involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4] For this compound, this would likely involve the reaction of (2-hydroxy-6-methylphenyl)hydrazine with a suitable carbonyl compound.

-

Leimgruber-Batcho Indole Synthesis: This is a versatile method for preparing a wide variety of substituted indoles from o-nitrotoluenes.[5][6] This would be a plausible route starting from a correspondingly substituted o-nitrotoluene.

-

Reissert Indole Synthesis: This synthesis proceeds from ortho-nitrotoluene and diethyl oxalate to form an indole-2-carboxylic acid, which can then be decarboxylated.[7][8]

A generalized workflow for a potential synthesis is presented below.

Experimental Protocol: General Fischer Indole Synthesis

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Hydrazone Formation:

-

Dissolve the appropriately substituted phenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

-

Add the corresponding ketone or aldehyde (1.1 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.

-

-

Indolization (Cyclization):

-

Suspend or dissolve the hydrazone in a high-boiling point solvent (e.g., acetic acid, toluene, or xylene).

-

Add a catalyst, which can be a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[4]

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the cooled reaction mixture into ice-water and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[9]

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Analytical and Spectral Data

Specific spectral data for this compound is not available in the searched literature. The following sections describe the expected spectral characteristics based on its structure and data from related indole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the N-H proton (which may be broad), a singlet for the O-H proton, and a singlet for the C3-methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the hydroxyl and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings will be characteristic of the indole scaffold, with the positions of the signals for C3 and C4 being significantly affected by the methyl and hydroxyl substituents, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C-C stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

-

C-O stretching of the phenolic hydroxyl group will likely appear in the 1200-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 147. Fragmentation may involve the loss of the methyl group or other characteristic cleavages of the indole ring.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or involvement of this compound in any signaling pathways. However, hydroxyindoles as a class of compounds have been investigated for various biological activities. For instance, some hydroxyindoles have shown antioxidant and neuroprotective effects, with studies suggesting they can inhibit ferroptosis, a form of regulated cell death.[10][11] Additionally, certain hydroxyindoles have been found to inhibit tyrosinase, an enzyme involved in melanin production.[12][13]

Indole derivatives are a significant class of compounds in drug discovery, with a wide range of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial activities.[14][15][16][17]

To illustrate a relevant signaling pathway for an indole-containing molecule, the serotonin signaling pathway is presented below. Serotonin (5-hydroxytryptamine) is a crucial neurotransmitter that contains an indole core.

Conclusion

This compound is a molecule of interest for which specific experimental data remains scarce. This guide has compiled the available computational data and provided a framework for its synthesis and analysis based on established chemical principles for indole derivatives. The biological potential of this compound is yet to be fully explored, but the activities of related hydroxyindoles suggest that it may possess interesting pharmacological properties. Further experimental investigation is required to fully characterize this compound and elucidate its potential roles in chemistry and biology.

References

- 1. chemscene.com [chemscene.com]

- 2. Human Metabolome Database: Showing metabocard for 3-Methylindole (HMDB0000466) [hmdb.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Reissert_indole_synthesis [chemeurope.com]

- 9. distantreader.org [distantreader.org]

- 10. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of hydroxyindoles and their analogues on human melanoma tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Methyl-1H-indol-4-ol (CAS: 1125-31-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indol-4-ol, also known as 4-hydroxyskatole, is a substituted indole derivative with the chemical formula C₉H₉NO. As a member of the vast and biologically significant indole family, this compound holds potential for investigation in various scientific domains, particularly in drug discovery and development. The indole nucleus is a core scaffold in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the available physicochemical, analytical, and synthetic data for this compound, alongside a review of the biological activities of related indole compounds to inform future research directions.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings. The available data is summarized in the table below. It is important to note that while some experimental values are available, others are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 1125-31-1 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][3] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Appearance | Solid | [1][3] |

| Purity | 95% - 98+% | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| LogP (Predicted) | 2.18192 | [2] |

| Topological Polar Surface Area (TPSA) | 36.02 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

Synthesis

The synthesis of substituted indoles is a well-established area of organic chemistry, with the Fischer indole synthesis being a prominent and versatile method.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

Conceptual Synthetic Workflow: Fischer Indole Synthesis

Caption: Conceptual workflow for the Fischer indole synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the Fischer indole synthesis methodology.[5] This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

-

Formation of the Phenylhydrazone:

-

Dissolve 3-hydrazinophenol in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of propionaldehyde dropwise to the solution while stirring.

-

The reaction mixture may be gently heated to facilitate the condensation reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the phenylhydrazone may precipitate out of solution upon cooling or can be isolated by solvent evaporation.

-

-

Cyclization to the Indole:

-

The crude phenylhydrazone is dissolved in a high-boiling point solvent like glacial acetic acid or xylene.

-

A strong acid catalyst, such as polyphosphoric acid, zinc chloride, or boron trifluoride etherate, is added to the mixture.[4][5]

-

The reaction mixture is heated to reflux for several hours. The progress of the cyclization should be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water.

-

The crude this compound is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The final product can be purified by column chromatography on silica gel.

-

Spectroscopic Data

While experimental spectra for this compound are not available in the searched literature, data for the closely related compound, 3-methylindole (skatole), and other substituted indoles can provide an indication of the expected spectral features.[5][6][7][8][9][10]

Expected Spectroscopic Features:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a signal for the N-H proton of the indole, a signal for the proton at the 2-position of the indole ring, and a signal for the methyl group at the 3-position. The hydroxyl proton at the 4-position will also be present. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The spectrum will display signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronic environment of each carbon, with the carbons attached to the nitrogen and oxygen atoms appearing at lower field.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations (typically in the region of 3200-3600 cm⁻¹), C-H stretching vibrations of the aromatic and methyl groups, and C=C stretching vibrations of the aromatic ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (147.17 g/mol ). Fragmentation patterns may involve the loss of the methyl group or other characteristic fragments of the indole ring.

Biological Activity and Pharmacological Potential

There is currently a significant lack of direct experimental data on the biological activity and pharmacological effects of this compound. However, the broader class of indole derivatives is known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][12][13][14]

Furthermore, 3-methylindole (skatole), a closely related compound lacking the 4-hydroxyl group, is a known metabolite of tryptophan produced by intestinal bacteria.[15][16] It has been studied for its pneumotoxicity and its ability to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of genes encoding for drug-metabolizing enzymes like cytochrome P450s (CYPs).[15][16]

A study on the metabolism of 3-methylindole in human liver microsomes identified several oxidized metabolites, including the potential formation of 4- or 7-hydroxy-3-methylindole.[17] This suggests that this compound could be a naturally occurring metabolite in humans, warranting further investigation into its physiological roles and potential toxicological effects.

Potential Signaling Pathway Involvement

Given that 3-methylindole is an agonist of the Aryl Hydrocarbon Receptor (AhR), it is plausible that this compound may also interact with this pathway. The AhR signaling cascade is a critical regulator of cellular responses to a variety of endogenous and exogenous compounds.

Caption: Hypothetical involvement of this compound in the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Safety and Toxicology

Specific safety and toxicity data for this compound are not available in the reviewed literature. However, safety data for the related compound 3-methylindole indicates that it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[18] Given the structural similarity, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion and Future Directions

This compound is a compound with a paucity of available experimental data. This technical guide has compiled the known information and highlighted the significant gaps in our understanding of its physicochemical properties, synthesis, spectroscopic characteristics, and biological activities.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol for this compound, followed by full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) and determination of its key physicochemical properties (melting point, boiling point, and solubility).

-

Biological Screening: A comprehensive screening of this compound for a range of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and receptor binding assays.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, with a particular focus on its potential interaction with the Aryl Hydrocarbon Receptor and other relevant signaling pathways.

-

Toxicology Assessment: A thorough evaluation of the safety and toxicological profile of this compound to determine its suitability for further development.

By addressing these knowledge gaps, the scientific community can unlock the potential of this compound and contribute to the broader understanding of the structure-activity relationships within the diverse and pharmacologically rich family of indole compounds.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]

- 4. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]

- 5. rsc.org [rsc.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Indole, 3-methyl- [webbook.nist.gov]

- 8. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole, 3-methyl- [webbook.nist.gov]

- 10. 3-Methylindole(83-34-1) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors [physchemres.org]

- 15. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

In-Depth Technical Guide to 3-Methyl-1H-indol-4-ol (4-Hydroxy-3-methylindole)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1H-indol-4-ol, a heterocyclic compound of interest in pharmaceutical research. It covers its chemical identity, synthesis, potential biological activities, and relevance in drug development, with a focus on presenting clear, structured data and detailed experimental context.

Chemical Identity and Synonyms

This compound is an indole derivative characterized by a methyl group at the C3 position and a hydroxyl group at the C4 position of the indole ring. This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for this compound

| Property | Value |

| Systematic Name | This compound |

| Common Synonyms | 4-Hydroxy-3-methylindole, 4-Hydroxyskatole, 3-Methyl-4-hydroxy-1H-indole, 3-Methyl-4-indolol |

| CAS Number | 1125-31-1 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

Synthesis Strategies

General Synthetic Workflow

The synthesis of 4-hydroxy-3-methylindoles can be conceptualized as a multi-step process, likely involving the formation of the core indole structure followed by or incorporating the introduction of the methyl and hydroxyl groups. A plausible approach could be a modification of the Bischler-Möhlau indole synthesis.

Caption: Generalized Bischler-Möhlau approach for 4-hydroxyindole synthesis.

A detailed, cited experimental protocol for a related synthesis, the preparation of 4-hydroxyindoles via a modified Bischler-Möhlau reaction, is provided below as a foundational reference.

Experimental Protocol: Modified Bischler-Möhlau Synthesis of 4-Hydroxyindoles

This protocol describes the synthesis of 4-hydroxyindoles from m-aminophenol and benzoin derivatives, which could be adapted for this compound by using an appropriate α-haloketone.

Materials:

-

m-Aminophenol

-

Appropriate benzoin or α-haloketone derivative

-

10M Hydrochloric acid

-

Dichloromethane (CH₂Cl₂)

-

Hexane (C₆H₁₄)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

To 3 equivalents of aminophenol, add 1 equivalent of the benzoin derivative.

-

Add 1.5 ml of 10M hydrochloric acid per 0.082 mmol of aminophenol.

-

Heat the reaction mixture at 135 °C for 30 minutes, collecting the water condensate using a Dean-Stark apparatus under a weak vacuum.

-

After the reaction, treat the resulting mass with 15% hydrochloric acid.

-

Filter the mixture, wash the solid with water, and dry it.

-

The crude product, containing a mixture of 4- and 6-hydroxyindoles, is then purified by column chromatography on silica gel.

-

Elute with a solvent mixture of CH₂Cl₂:C₆H₁₄ (1:1) to separate the isomers.[1]

Biological Activity and Potential Applications in Drug Development

Research into the specific biological activities of this compound is still emerging. However, studies on related hydroxyindole compounds provide strong indications of its potential therapeutic relevance, particularly in the areas of neuroprotection and cancer.

Neuroprotective Effects

Hydroxyindoles have demonstrated protective effects in neuronal cultures against ferroptosis, a form of programmed cell death implicated in neurodegenerative diseases. Studies have shown that the position of the hydroxyl group on the indole ring influences this activity. For instance, 3-hydroxyindole has been identified as a potent inhibitor of ferroptosis.[2] Furthermore, indole-based compounds have been shown to possess antioxidant properties and the ability to promote the disaggregation of amyloid-beta peptides, which are key pathological features of Alzheimer's disease.[3]

The general workflow for evaluating the neuroprotective effects of a compound like this compound is outlined below.

Caption: Workflow for assessing in vitro neuroprotective activity.

Anticancer Potential

Indole derivatives are a well-established class of compounds with significant anticancer activity. The indole scaffold is present in numerous approved anticancer drugs. The biological activity of indole derivatives is often linked to their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.

While specific quantitative data for this compound is not yet available, a study on novel N-substituted 3-methylindole derivatives demonstrated cytotoxic activity against the MCF-7 breast cancer cell line.[2] This suggests that the 3-methylindole scaffold is a promising starting point for the development of new anticancer agents.

Table 2: Cytotoxic Activity of Representative N-Substituted 3-Methylindole Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) |

| 1-[(4-(4-chlorophenyl)-1-piperazinyl)methyl)]-3-methyl-1H-indole | MCF-7 | 27 |

| 1-[(4-(diphenylmethyl)-1-piperazinyl)methyl)]-3-methyl-1H-indole | MCF-7 | 53 |

| 1-[(4-(4-fluorobenzhydryl)-1-piperazinyl)methyl)]-3-methyl-1H-indole | MCF-7 | 35 |

| 1-[(4-(2-methoxyphenyl)-1-piperazinyl)methyl)]-3-methyl-1H-indole | MCF-7 | 32 |

| 1-[(4-benzoyl-1-piperidinyl)methyl)]-3-methyl-1H-indole | MCF-7 | 31 |

| Source: Albhaisi R, et al. Yeditepe JHS. 2025;2:77-85.[2] |

Signaling Pathways

The therapeutic effects of indole derivatives are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, research on related indole compounds points to several potential targets.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, contributing to their anticancer effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and apoptosis. Several indole alkaloids have been found to exert their anticancer effects by modulating the MAPK pathway.

The diagram below illustrates the central role of these pathways in cell regulation and their potential as targets for indole-based compounds.

Caption: Key signaling pathways potentially targeted by indole derivatives.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While direct research on this specific molecule is limited, the well-documented neuroprotective and anticancer activities of related hydroxyindoles and 3-methylindole derivatives provide a strong rationale for its further investigation. Future research should focus on developing efficient and specific synthetic routes, quantifying its biological activity against a range of therapeutic targets, and elucidating the specific signaling pathways it modulates. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Fischer indole synthesis of 3-Methyl-1H-indol-4-ol protocol

An Application Note on the Fischer Indole Synthesis of 3-Methyl-1H-indol-4-ol

Introduction

The Fischer indole synthesis is a venerable and highly versatile chemical reaction for synthesizing indoles, a core heterocyclic motif in numerous pharmaceuticals and natural products.[1] Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[2] The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride.[3] This protocol details the synthesis of this compound, a valuable substituted indole intermediate, using (4-hydroxyphenyl)hydrazine and propionaldehyde as starting materials.

Reaction and Mechanism

The synthesis proceeds in two key stages. First, (4-hydroxyphenyl)hydrazine condenses with propionaldehyde to form the corresponding phenylhydrazone. The subsequent and defining step is the acid-catalyzed intramolecular cyclization of this hydrazone. The generally accepted mechanism, proposed by Robinson, involves the tautomerization of the hydrazone to an enamine, followed by a[4][4]-sigmatropic rearrangement.[1][3] The resulting intermediate then undergoes cyclization and the elimination of an ammonia molecule to yield the final aromatic indole product.[5]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of this compound. The values are representative and may be optimized for specific laboratory conditions.

| Parameter | Value | Notes |

| Reactants | ||

| (4-hydroxyphenyl)hydrazine HCl | 1.0 eq | |

| Propionaldehyde | 1.1 eq | A slight excess is used to ensure complete reaction of the hydrazine. |

| Catalyst | ||

| Polyphosphoric Acid (PPA) | ~10-20x weight of hydrazine | Acts as both catalyst and solvent. |

| Reaction Conditions | ||

| Temperature | 80-100°C | The reaction is sensitive to temperature.[4] |

| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Yield | ||

| Typical Yield | 65-80% | Yields can be affected by acid strength and temperature.[4] |

Experimental Protocol

Materials:

-

(4-hydroxyphenyl)hydrazine hydrochloride

-

Propionaldehyde

-

Polyphosphoric Acid (PPA)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation and Cyclization:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-hydroxyphenyl)hydrazine hydrochloride (1.0 equivalent).

-

Add polyphosphoric acid (approximately 10-20 times the weight of the hydrazine).

-

Begin stirring the mixture and gently warm it to approximately 40-50°C to achieve a homogenous solution.

-

Slowly add propionaldehyde (1.1 equivalents) dropwise to the stirred mixture.

-

After the addition is complete, heat the reaction mixture to 80-100°C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting material is consumed (typically 2-4 hours).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature and then carefully pour it over a large volume of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with water (1 x 50 mL) and then with brine (1 x 50 mL).

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel to afford the pure this compound.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of the Fischer Indole Synthesis.

References

Application Notes and Protocols for the Synthesis of 3-Methyl-1H-indol-4-ol Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 3-Methyl-1H-indol-4-ol derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promise as potent agents in various disease models. This document offers detailed experimental protocols for their synthesis and summarizes their biological activities, providing a valuable resource for researchers engaged in drug discovery and development.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and natural products.[1][2] The unique electronic properties of the indole ring system allow for diverse functionalization, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Specifically, the this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents due to its structural resemblance to endogenous signaling molecules and its amenability to chemical modification.

Synthesis of this compound Core Structure

The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives.[5][6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde. For the synthesis of the this compound core, (3-hydroxyphenyl)hydrazine and acetone are the key starting materials.

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the this compound core structure. Optimization of reaction conditions may be necessary depending on the specific scale and available laboratory equipment.

Materials:

-

(3-Hydroxyphenyl)hydrazine hydrochloride

-

Acetone

-

Glacial Acetic Acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (3-hydroxyphenyl)hydrazine hydrochloride (1.0 eq) in a mixture of glacial acetic acid and water.

-

Addition of Acetone: To the stirred solution, add acetone (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Expected Yield: The yield of the reaction can vary depending on the specific conditions but is generally in the range of 60-80%.

Workflow for Synthesis and Evaluation of this compound Derivatives

References

- 1. Anticancer properties of indole derivatives as IsoCombretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 4. japsonline.com [japsonline.com]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 3-Methyl-1H-indol-4-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Methyl-1H-indol-4-ol as a versatile precursor in the synthesis of various functionalized indole derivatives. The protocols detailed herein are intended for use by trained organic chemists in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this precursor offers unique opportunities for the synthesis of novel therapeutic agents. The presence of a hydroxyl group at the 4-position and a methyl group at the 3-position influences the reactivity of the indole ring, allowing for selective functionalization at various positions. This document outlines key synthetic transformations utilizing this compound and provides detailed experimental protocols for its derivatization.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 93-97 °C |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and acetone. |

Reactivity Profile

The electron-donating hydroxyl group at the C4-position and the methyl group at the C3-position activate the indole ring towards electrophilic substitution. The primary sites of reactivity are the N1-position (alkylation, acylation), the C5 and C7 positions of the benzene ring, and potentially the C2-position under specific conditions. The hydroxyl group itself can also be a site for O-alkylation or O-acylation.

Key Synthetic Applications and Protocols

The following sections detail common and effective methods for the functionalization of this compound.

N-Alkylation

N-Alkylation of the indole nitrogen is a fundamental transformation for introducing diverse substituents, which can significantly modulate the biological activity of the resulting molecules.

Table 1: N-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | >90 (estimated) |

| Benzyl Bromide | NaH | DMF | Room Temp | 4 | >85 (estimated) |

| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | 60 | 8 | >80 (estimated) |

Experimental Protocol: N-Methylation of this compound

-

To a solution of this compound (1.0 g, 6.8 mmol) in dry acetone (30 mL), add anhydrous potassium carbonate (1.88 g, 13.6 mmol).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add methyl iodide (0.51 mL, 8.16 mmol) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-